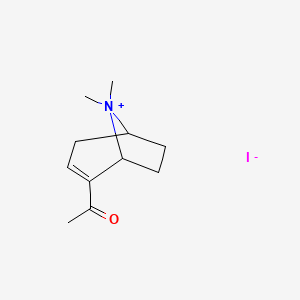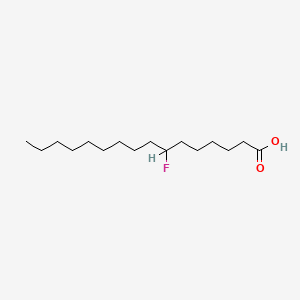
二乙氧基磷酰异氰酸酯
描述
Diethoxyphosphoryl isocyanate (DEPI) is a versatile reagent used in organic synthesis for the preparation of polyfunctional compounds. DEPI is commonly used in the synthesis of polyfunctional molecules, such as polyisocyanates, polyurethanes, and polyesters. DEPI is a relatively safe compound to handle and is not highly toxic. It is a versatile reagent that can be used in a variety of ways in organic synthesis.
科学研究应用
生物基聚氨酯生产
二乙氧基磷酰异氰酸酯: 在生物基聚氨酯 (PU) 的合成中发挥着重要作用。 这些 PU 由于与化石基异氰酸酯相关的环境问题而受到关注 {svg_1}. 生物基变体源自可再生资源,用于为包括汽车和建筑在内的各个行业创建可持续材料 {svg_2}.
聚合物技术
在聚合物技术中,二乙氧基磷酰异氰酸酯 用于增强聚合物的性能。 它有助于开发具有改进的机械、化学和物理性能的聚合物,例如耐磨性、耐用性和抗拉强度 {svg_3}. 这种进步对于生产用于工业应用的高性能材料至关重要。
防护涂层
该化合物是配制防护涂层的关键。 这些涂层涂覆在表面以保护其免受环境破坏、腐蚀和磨损。 在涂层中使用二乙氧基磷酰异氰酸酯可确保持久保护,特别是在恶劣条件下 {svg_4}.
粘合剂配方
二乙氧基磷酰异氰酸酯: 是生产粘合剂的关键成分。 它有助于创建牢固的粘合并增强粘合剂接头的耐热性。 这种应用在需要耐用可靠粘合的行业中特别有价值 {svg_5}.
隔热材料
在建筑行业,该化合物用于生产隔热材料。 这些材料在节能和保持室内温度稳定性方面发挥着至关重要的作用。 异氰酸酯的特性有助于提高隔热产品的热稳定性和阻燃性 {svg_6}.
汽车行业
二乙氧基磷酰异氰酸酯: 用于汽车行业制造需要在压力下具有优异性能的坚固材料的部件。 它用于过滤器、垫圈和内部非座椅部件等零件,有助于提高车辆的整体安全性和功能性 {svg_7}.
作用机制
Target of Action
Diethoxyphosphoryl isocyanate is an isocyanate derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been investigated for its performance as a film-forming electrolyte additive in propylene carbonate (pc) and ec/emc-based electrolytes . This suggests that it may interact with these substances to form a film, potentially altering their properties or behaviors.
Biochemical Pathways
Given its use as a film-forming electrolyte additive, it may influence the pathways related to the function and performance of electrolytes .
Result of Action
Its role as a film-forming electrolyte additive suggests that it may influence the properties and performance of electrolytes .
生化分析
Biochemical Properties
Diethoxyphosphoryl isocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate group (–NCO). This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea linkages. This interaction can modify the structure and function of proteins, potentially inhibiting or altering enzyme activity . Additionally, diethoxyphosphoryl isocyanate can form covalent bonds with nucleophilic sites on biomolecules, affecting their biochemical properties.
Cellular Effects
Diethoxyphosphoryl isocyanate has been shown to induce apoptosis, oxidative stress, and inflammation in cultured human neutrophils . It activates the mitochondrial-mediated pathway, leading to the production of reactive oxygen species and depletion of antioxidant defenses. This compound also elevates pro-inflammatory cytokine responses, impacting cell signaling pathways and gene expression. These effects highlight its potential to influence cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, diethoxyphosphoryl isocyanate exerts its effects through binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups in proteins, forming stable covalent bonds . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, diethoxyphosphoryl isocyanate can induce changes in gene expression by modifying transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethoxyphosphoryl isocyanate can change over time due to its stability and degradation. Studies have shown that isocyanates can degrade into diamines, which can be monitored using biomonitoring techniques . The stability of diethoxyphosphoryl isocyanate in various conditions can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure can lead to sustained oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of diethoxyphosphoryl isocyanate vary with different dosages in animal models. At lower doses, it may induce mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of isocyanates can cause respiratory and skin sensitization, highlighting the importance of dose-dependent effects in toxicological assessments.
Metabolic Pathways
Diethoxyphosphoryl isocyanate is involved in metabolic pathways that include its conversion to diamines through hydrolysis . These diamines can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Enzymes such as glutathione reductase play a role in detoxifying reactive intermediates formed during the metabolism of diethoxyphosphoryl isocyanate.
Transport and Distribution
Within cells and tissues, diethoxyphosphoryl isocyanate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities. The compound’s distribution can affect its overall bioavailability and impact on cellular functions.
Subcellular Localization
Diethoxyphosphoryl isocyanate’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential effects on cellular processes.
属性
IUPAC Name |
1-[ethoxy(isocyanato)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO4P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCBJDQIQBYMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942039 | |
| Record name | Diethyl phosphorisocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20039-33-2 | |
| Record name | Phosphorisocyanatidic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20039-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyphosphoryl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphorisocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxyphosphinyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1209654.png)








![3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid](/img/structure/B1209667.png)

![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)
